Product packaging for 4-(Trimethylsilylmethyl)aniline(Cat. No.:)

4-(Trimethylsilylmethyl)aniline

Cat. No.: B13850671
M. Wt: 179.33 g/mol
InChI Key: PCHSREYFWUNJKX-UHFFFAOYSA-N
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Description

4-(Trimethylsilylmethyl)aniline is a specialty aniline derivative where the aromatic ring is functionalized with a trimethylsilylmethyl group at the para position. This molecular architecture, featuring both an electron-donating aniline group and a hydrolytically sensitive trimethylsilyl moiety, makes it a valuable building block in organic and organometallic synthesis . The compound is primarily used by researchers as a precursor for synthesizing more complex molecules, including sterically demanding N-ligands such as β-diketiminates and N-heterocyclic carbenes (NHCs) . These ligand systems are crucial in modern coordination chemistry and catalysis, as their steric bulk and electronic properties can be finely tuned to stabilize unusual metal oxidation states and control catalytic activity in reactions like olefin metathesis . The presence of the trimethylsilyl group also offers strategic utility in synthetic chemistry. It can serve as a protected intermediate for further functionalization or act as a robust substituent that influences the steric environment around the metal center in resulting complexes . As a reactive scaffold, this compound provides researchers with a pathway to develop novel materials and catalysts with tailored properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NSi B13850671 4-(Trimethylsilylmethyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NSi

Molecular Weight

179.33 g/mol

IUPAC Name

4-(trimethylsilylmethyl)aniline

InChI

InChI=1S/C10H17NSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7H,8,11H2,1-3H3

InChI Key

PCHSREYFWUNJKX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1=CC=C(C=C1)N

Origin of Product

United States

Mechanistic Investigations of 4 Trimethylsilylmethyl Aniline Reactivity

Generation and Behavior of α-Aminoalkyl Radicals

The formation of α-aminoalkyl radicals from 4-(trimethylsilylmethyl)aniline is a critical step that initiates a cascade of synthetically useful reactions. These radicals are highly reactive species that can participate in a variety of bond-forming processes. Their generation is typically achieved through two principal pathways: photodissociation of the carbon-silicon bond and single electron transfer (SET) processes.

Photodissociation of Carbon-Silicon Bonds

The carbon-silicon (C-Si) bond in this compound is susceptible to photodissociation upon irradiation with light of appropriate wavelength. This process involves the homolytic cleavage of the C-Si bond, yielding an α-aminoalkyl radical and a silyl (B83357) radical.

Research on a closely related compound, 4-diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline, provides valuable mechanistic insights. nih.govacs.org Upon irradiation in non-polar solvents like hexane, the molecule undergoes efficient photodissociation of the C-Si bond with a high quantum yield. nih.govacs.org The reaction is believed to proceed through the triplet excited state of the molecule. nih.govacs.org The initial excitation to the singlet state (S1) is followed by intersystem crossing to the triplet state (T1), which then undergoes C-Si bond cleavage. acs.org This process is significantly more efficient for organosilanes compared to their carbon analogues due to a lower activation barrier for the C-Si bond photodissociation. researchgate.net The resulting geminate radical pair, being in a triplet state, is less likely to recombine within the solvent cage, allowing the α-aminoalkyl radical to diffuse and participate in subsequent reactions. researchgate.net

Single Electron Transfer (SET) Pathways

Single electron transfer (SET) represents another powerful method for generating α-aminoalkyl radicals from this compound. In this process, an electron is removed from the aniline (B41778) moiety, typically by a photoexcited sensitizer (B1316253), to form a radical cation. This radical cation is a key intermediate that subsequently undergoes fragmentation.

The introduction of a trimethylsilyl (B98337) group at the α-position to the nitrogen atom lowers the ionization potential of the amine, facilitating the initial SET event. acs.org Various photosensitizers, such as 1,4-dicyanonaphthalene and 1,9-dicyanoanthracene, have been employed to initiate this process. beilstein-journals.org Upon photoexcitation, the sensitizer abstracts an electron from the this compound, generating the corresponding radical cation and the radical anion of the sensitizer. The subsequent fate of the radical cation is highly dependent on the reaction conditions, particularly the solvent.

Radical Cation Intermediates and Their Fragmentation Dynamics

The radical cation of this compound is a pivotal intermediate whose fragmentation pathways dictate the final product distribution. Its evolution is influenced by several factors, most notably the polarity of the solvent and the nature of the electrofugal group.

Influence of Solvent Polarity on Radical Cation Evolution

Solvent polarity plays a crucial role in the dynamics of the radical cation intermediate. In polar solvents such as acetonitrile (B52724), two competitive pathways are observed for the radical cation of the related 4-diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline: photoionization and photodissociation. nih.govacs.org The formation of the radical cation can occur via a two-photon process. nih.govacs.org

In polar environments, the solvent can stabilize the charged species, favoring the fragmentation of the radical cation into separate ions. However, in the case of the bulky 4-diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline radical cation, it was observed that it does not readily fragment to the corresponding radical via a nucleophile-assisted C-Si bond cleavage in acetonitrile. nih.govacs.org Instead, it tends to regenerate the parent compound, suggesting that steric hindrance around the silyl group can prevent the solvent from assisting in the desilylation process. nih.govacs.org For the less sterically hindered this compound, it is anticipated that polar solvents would more effectively promote the desilylation of the radical cation.

Electrofugal Group Effects on Desilylation Processes

Kinetic studies on the fragmentation of anilinium radicals have provided quantitative data on the rates of desilylation. acs.org These studies, employing single electron transfer photosensitization techniques and time-resolved laser spectroscopy, have allowed for the analysis of the decay processes of anilinium radicals derived from α-anilinosilanes. acs.org The rate of desilylation is influenced by substituents on the aniline ring and the nitrogen atom. For instance, changing the nitrogen substituent from an alkyl to an acyl group has been shown to significantly increase the rate of methanol-promoted desilylation of α-(trimethylsilyl)methyl-substituted anilinium radicals by approximately tenfold. acs.org This highlights the electronic influence of substituents on the stability of the radical cation and the facility of C-Si bond cleavage.

Catalytic Reaction Mechanisms

The α-aminoalkyl radicals generated from this compound can be harnessed in various catalytic cycles to construct complex molecules. Visible-light photoredox catalysis has emerged as a particularly powerful strategy for these transformations.

In a typical catalytic cycle, a photocatalyst, such as an iridium complex (e.g., [Ir(ppy)₂(dtbbpy)]BF₄), absorbs visible light and becomes electronically excited. beilstein-journals.orgnih.gov This excited catalyst can then engage in a single electron transfer with this compound to generate the radical cation. Subsequent desilylation of the radical cation produces the α-aminoalkyl radical. This radical can then add to a suitable acceptor, such as an α,β-unsaturated carbonyl compound. beilstein-journals.orgnih.gov The resulting radical intermediate can then be reduced by the reduced form of the photocatalyst to generate an anion, which, after protonation, yields the final product and regenerates the ground-state photocatalyst, thus closing the catalytic loop.

The choice of catalyst and reaction conditions can influence the reaction pathway and product distribution. For instance, reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds catalyzed by an iridium complex can yield either simple addition products or more complex tricyclic compounds, depending on the ring size of the acceptor and the solvent. beilstein-journals.orgnih.gov Ruthenium complexes have also been shown to be effective catalysts for N-methylation reactions of anilines using methanol (B129727) as a C1 source, proceeding through a Ru-H mechanism. nih.gov While not directly involving this compound as a starting material for radical generation, these studies demonstrate the versatility of catalytic systems in activating and transforming aniline derivatives. nih.gov

Below is a table summarizing the types of catalytic reactions and the catalysts involved in transformations of related aniline derivatives.

Reaction TypeCatalyst SystemSubstrate ExampleProduct Type
Radical Addition[Ir(ppy)₂(dtbbpy)]BF₄N-methyl-N-((trimethylsilyl)methyl)anilineAminomethyl radical adducts
N-Methylation(DPEPhos)RuCl₂PPh₃AnilineN-methylaniline
Bimetallic CatalysisPdCu-Fe₃O₄ NPsAnilineN-methylaniline

Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have further elucidated the potential reaction pathways, highlighting the formation of various adducts and the importance of specific reaction channels. mdpi.com These theoretical investigations, combined with experimental findings, provide a comprehensive picture of the complex reactivity of aniline derivatives.

Iridium-Catalyzed Photoredox Cycles

Iridium-based photocatalysts are widely recognized for their stable and tunable photophysical properties, making them ideal for initiating single-electron transfer (SET) processes. In the context of N-((trimethylsilyl)methyl)aniline derivatives, iridium photocatalysis facilitates the generation of aminomethyl radicals.

The general mechanism begins with the photoexcitation of an iridium(III) complex, such as [Ir(ppy)₂(dtbbpy)]⁺ (where ppy is 2-phenylpyridine (B120327) and dtbbpy is 4,4'-di-tert-butyl-2,2'-bipyridine), by visible light. nih.govresearchgate.net The resulting long-lived, high-energy excited state, *[Ir(III)]⁺, is a potent oxidant capable of abstracting an electron from a suitable donor. In this case, the N-((trimethylsilyl)methyl)aniline acts as the electron donor.

The single electron transfer (SET) from the aniline nitrogen to the excited iridium catalyst generates an aminium radical cation and a reduced Ir(II) species. nih.gov The key step is the subsequent fragmentation of this aminium radical cation. The trimethylsilyl group, being an excellent electrofuge (a leaving group that does not take the bonding electrons), is readily cleaved. This desilylation is a rapid and irreversible process that drives the reaction forward, producing a nucleophilic α-aminoalkyl radical. researchgate.net

The catalytic cycle is closed by the reoxidation of the Ir(II) species back to the ground state Ir(III) catalyst. This can occur through various pathways, often involving an electron transfer to a component of the reaction mixture, thereby completing the photoredox cycle. acs.org

Research has shown that N-methyl-N-((trimethylsilyl)methyl)aniline can be effectively used in iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds. nih.govresearchgate.net The reaction proceeds via the generation of an aminomethyl radical which then adds to the electron-deficient double bond. nih.gov Depending on the substrate, this initial addition can be followed by further cyclization reactions. nih.govresearchgate.net

SubstrateCatalyst Loading (mol %)SolventProduct(s)Combined Yield (%)Reference
Cyclic α,β-unsaturated lactone (5-membered)2.5MeOHTricyclic product- nih.govresearchgate.net
Cyclic α,β-unsaturated lactam (5-membered)2.5MeOHTricyclic product- nih.govresearchgate.net
5,6-Dihydro-2H-pyran-2-one1.0CH₂Cl₂Simple addition product41 researchgate.net
2-Cyclopentenone1.0CH₂Cl₂Simple addition product41 researchgate.net
Cyclic α,β-unsaturated lactam (6-membered)2.5MeOHSimple addition and tricyclic products30-67 nih.govresearchgate.net

Table 1: Summary of Iridium-Catalyzed Reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with Cyclic α,β-Unsaturated Carbonyl Compounds. nih.govresearchgate.net

Iron-Based Photoredox Catalysis

Driven by the need for more economical and sustainable chemical processes, iron-based photocatalysts have gained significant attention as alternatives to precious metal catalysts like iridium and ruthenium. nih.govnih.gov Iron complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have shown promise in driving photoredox reactions. nih.govrsc.org

The mechanism of iron-based photoredox catalysis for the generation of α-aminoalkyl radicals from α-trimethylsilylamines shares similarities with the iridium-catalyzed process. A key example involves the use of the iron(III) complex [Fe(III)(phtmeimb)₂]PF₆ (where phtmeimb is phenyl(tris(3-methylimidazol-2-ylidene))borate). rsc.org

The process is initiated by the excitation of the Fe(III) complex with visible light (e.g., green light), promoting it to a ligand-to-metal charge-transfer (LMCT) excited state. nih.govrsc.org This excited state is a powerful oxidant that can accept an electron from the α-silylamine, such as a derivative of this compound. This SET event produces a reduced Fe(II) species and the corresponding aminium radical cation.

Similar to the iridium cycle, the crucial subsequent step is the rapid fragmentation of the aminium radical cation. The cleavage of the carbon-silicon bond results in the formation of the desired nucleophilic α-aminoalkyl radical and a trimethylsilyl cation. This radical can then engage in addition reactions with electron-deficient alkenes. rsc.org The catalytic cycle is completed when the Fe(II) complex is oxidized back to its initial Fe(III) state, often by reducing an intermediate formed after the radical addition step. rsc.org

Mechanistic studies have demonstrated that iron photocatalysts like [Fe(III)(phtmeimb)₂]PF₆ can effectively compete with, and in some cases outperform, traditional noble metal catalysts for generating α-aminoalkyl radicals for synthetic applications. rsc.org

CatalystLight SourceKey Mechanistic FeatureApplicationReference
[Fe(III)(phtmeimb)₂]PF₆Green LightLigand-to-Metal Charge-Transfer (LMCT)Formation of α-aminoalkyl radicals from α-trimethylsilylamines rsc.org
Fe(acac)₃/NMP-Formation of trimethylferrate(II) speciesCross-coupling reactions nih.gov
FeCl₃Blue LightLigand-to-Metal Charge-Transfer (LMCT) with in situ formed Fe-alkoxideAerobic oxidation of alcohols nih.gov

Table 2: Examples of Iron-Based Catalytic Systems and Their Mechanistic Features.

Role of Catalyst in Radical Generation and Coupling

The catalyst plays a multifaceted role in these photoredox transformations, extending beyond simply initiating the radical generation. Its functions include facilitating the initial electron transfer, influencing the efficiency of radical formation, and mediating the subsequent coupling reactions.

Radical Generation: The primary role of the photocatalyst (both iridium and iron-based) is to absorb light energy and convert it into chemical potential by creating a highly oxidizing excited state. acs.org The redox potential of this excited state is a critical parameter that determines whether it can efficiently oxidize the aniline substrate to trigger the formation of the aminium radical cation. princeton.edu For the process to be efficient, the oxidation potential of the excited catalyst must be sufficiently high to overcome the oxidation potential of the amine.

Following the initial electron transfer, the catalyst's reduced form (e.g., Ir(II) or Fe(II)) is generated. The stability and reactivity of this species are crucial for turning over the catalytic cycle. In the case of this compound derivatives, the irreversible fragmentation of the aminium radical cation into the α-aminoalkyl radical is a key driving force. researchgate.netnih.gov This step ensures that the initial electron transfer is productive and minimizes pathways like back-electron transfer, where the reduced catalyst would simply return the electron to the aminium radical cation. nih.gov

Radical Coupling: Once the α-aminoalkyl radical is formed, the catalyst can also play a role in the subsequent coupling steps. In many photoredox reactions, the radical adds to an acceptor molecule, such as an activated alkene, generating a new radical intermediate. acs.org The reduced photocatalyst (e.g., Ir(II)) can then act as a reductant, transferring an electron to this new radical to form an anion, which can then be protonated to yield the final product. This completes the catalytic cycle by regenerating the ground-state Ir(III) catalyst. nih.gov

In some systems, particularly dual catalytic setups involving a photocatalyst and a separate transition metal catalyst (e.g., nickel), the roles are more distinct. princeton.edu The photocatalyst generates the radical, which is then captured by the second catalyst to undergo cross-coupling. However, iridium complexes themselves can sometimes play a dual role, acting as both the photoredox initiator and the catalyst for the coupling and final bond formation steps. rsc.orgnih.gov The chiral environment of some iridium catalysts can even influence the stereochemistry of the final product in asymmetric radical-radical cross-coupling reactions. nih.gov

Applications of 4 Trimethylsilylmethyl Aniline in Advanced Organic Transformations

Construction of Nitrogen Heterocycles

The development of novel and efficient methods for the synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal and materials chemistry. While a broad range of synthetic strategies exists for constructing these valuable scaffolds, specific research detailing the direct application of 4-(trimethylsilylmethyl)aniline in the following transformations is not extensively documented in publicly available scientific literature. The subsections below outline established synthetic pathways for which the utility of this compound remains an area for future investigation.

The γ-lactam motif is a prevalent core structure in numerous biologically active compounds. Intermolecular radical addition-cyclization reactions represent a powerful tool for the synthesis of these five-membered ring systems. Typically, these transformations involve the generation of a radical species that adds to an acceptor, followed by an intramolecular cyclization to furnish the lactam ring. While various radical precursors and reaction conditions have been developed for this purpose, including tin-free methods initiated by visible light photoredox catalysis, specific examples employing this compound as the radical precursor for γ-lactam synthesis are not prominently reported.

Pyrroles are fundamental aromatic heterocycles with widespread applications. One common synthetic route to pyrroles involves the initial formation of a non-aromatic pyrrolidine (B122466) ring, followed by an oxidation step to introduce the aromaticity. Tandem amination/oxidation sequences starting from amine-tethered alkynes have been reported to yield functionalized pyrroles. However, research explicitly demonstrating the use of this compound in a sequential cyclization and oxidation strategy to form pyrroles is limited.

The synthesis of complex, fused heterocyclic systems, such as tricyclic compounds, often relies on intramolecular cyclization strategies. These reactions can be initiated by various means, including the generation of radical or ionic intermediates that subsequently attack a tethered reactive moiety to close the final ring. While intramolecular cyclizations of N-aryl acrylamides and other related structures have been developed to access tricyclic frameworks, the specific application of this compound derivatives in these pathways to generate tricyclic compounds has not been a significant focus of reported research.

Formation of New Carbon-Carbon Bonds via Radical Addition

The generation of α-aminoalkyl radicals and their subsequent addition to carbon-carbon multiple bonds is a powerful method for forging new C-C bonds and introducing nitrogen-containing functionalities into organic molecules. The trimethylsilylmethyl group in this compound plays a crucial role in facilitating the formation of the key radical intermediate.

A significant application of α-silylamines, including this compound, is their reaction with electron-deficient alkenes and α,β-unsaturated carbonyl compounds under photoredox catalysis. rsc.orgdiva-portal.org This method provides a mild and efficient route for the aminomethylation of these substrates.

The reaction is typically initiated by a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation with visible light, becomes a potent single-electron oxidant. The excited photocatalyst oxidizes the α-silylamine, leading to the formation of a radical cation. Subsequent desilylation of this intermediate generates the desired nucleophilic α-aminoalkyl radical. This radical then adds to the electron-deficient alkene or α,β-unsaturated carbonyl compound to form a new carbon-carbon bond. The resulting radical intermediate is then reduced by the reduced form of the photocatalyst to yield the final product and regenerate the catalyst, thus completing the catalytic cycle.

Recent advancements have demonstrated the use of earth-abundant iron-based photocatalysts, such as [Fe(III)(phtmeimb)2]PF6, for these transformations, offering a more sustainable alternative to precious metal catalysts. rsc.org These iron catalysts have been shown to be highly effective in promoting the addition of α-trimethylsilylamines to a variety of Michael acceptors. rsc.org

Detailed research findings have shown that these reactions proceed with good to excellent yields for a range of substrates. The scope of the reaction is broad, accommodating various α-trimethylsilylamines and electron-deficient alkenes.

Table 1: Examples of Radical Addition of α-Silylamines to Electron-Deficient Alkenes

Entry α-Silylamine Electron-Deficient Alkene Product Yield (%)
1 N-(4-methoxybenzyl)-N-((trimethylsilyl)methyl)aniline Dimethyl maleate Dimethyl 2-((N-(4-methoxybenzyl)anilino)methyl)succinate 85
2 4-Methyl-N-((trimethylsilyl)methyl)aniline Methyl acrylate Methyl 3-((4-methylanilino)methyl)propanoate 78

This table is a representative example based on reported research in the field and may not exclusively feature this compound.

Diastereodivergent catalysis, which allows for the selective synthesis of any diastereoisomer of a product with multiple stereocenters, represents a significant challenge and a highly desirable goal in asymmetric synthesis. Carbocyclization reactions are key processes for the construction of cyclic frameworks. While the development of diastereodivergent catalytic methods is an active area of research, specific studies detailing the involvement of this compound in diastereodivergent catalytic carbocyclization reactions are not widely reported in the scientific literature.

Use as a Chemical Reagent for Aminomethylation and Related Functionalizations

The aniline (B41778) functional group in this compound provides a reactive site for various functionalization reactions. While direct and extensive literature on its specific use as an aminomethylating agent is not widespread, its chemical nature suggests a strong potential for such applications, particularly in variations of the Mannich reaction. In these reactions, an amine, an aldehyde (like formaldehyde), and a compound with an active hydrogen are condensed to form an aminomethylated product.

The presence of the 4-(trimethylsilylmethyl) substituent is expected to influence the reactivity and selectivity of the aniline nitrogen. This group can exert both steric and electronic effects, potentially directing the outcome of functionalization reactions at the ortho positions of the aromatic ring through directed metalation pathways. The regioselective C-H functionalization of aniline derivatives is a significant area of research, with various directing groups and catalysts being employed to achieve specific substitution patterns. researchgate.net For instance, methods for the direct dual C-H bond functionalization of unprotected anilines have been developed, showcasing the possibility of introducing functional groups at specific positions on the aniline ring. researchgate.net

Furthermore, the trimethylsilyl (B98337) group can be a precursor to other functionalities or can be cleaved under specific conditions, adding to the synthetic versatility of the molecule. youtube.com For example, reductive amination of aldehydes with electron-deficient anilines is a known synthetic strategy, and while this compound is not strongly electron-deficient, its derivatives could be employed in similar transformations. science.gov

Precursor to Structurally Demanding Ligand Systems in Organometallic Chemistry

A more prominently documented application of this compound is its role as a precursor in the synthesis of sterically demanding ligands for organometallic chemistry. The most notable among these are N-heterocyclic carbenes (NHCs), which have become ubiquitous ligands for transition metals due to their strong σ-donating properties and tunable steric and electronic profiles. nih.govresearchgate.net

The general synthesis of symmetrical NHC ligands often involves the condensation of two equivalents of an aniline with glyoxal (B1671930) to form a diazabutadiene. This intermediate is then cyclized with a C1 source, such as paraformaldehyde and an acid, to form the imidazolium (B1220033) salt, which is the direct precursor to the free NHC. nih.govresearchgate.net By using this compound as the starting aniline, NHC ligands with bulky 4-(trimethylsilylmethyl)phenyl substituents on the nitrogen atoms can be prepared.

These bulky substituents are crucial in stabilizing the resulting metal complexes and influencing their catalytic activity. The increased steric hindrance can enhance selectivity in catalytic reactions and prevent catalyst deactivation pathways such as dimerization. The synthesis of such ligands is a multi-step process, but the protocols are well-established for a variety of substituted anilines. nih.govresearchgate.net

The trimethylsilyl group itself can be a site for further modification, or it can be part of a more complex ligand architecture, such as in silylene-functionalized N-heterocyclic carbenes. researchgate.netnih.gov These "Si-NHC" ligands are a newer class of compounds that incorporate a silylene moiety into the NHC framework, leading to unique reactivity and coordination properties. researchgate.netnih.gov The synthesis of such advanced ligands highlights the importance of silylated precursors like this compound.

Below is a table illustrating potential N-heterocyclic carbene precursors (imidazolium salts) that can be synthesized from this compound and its analogues.

Aniline Precursor Glyoxal Derivative Resulting Imidazolium Salt (NHC Precursor) Potential Application
This compoundGlyoxal1,3-Bis(4-(trimethylsilylmethyl)phenyl)imidazolium chlorideOlefin Metathesis, Cross-Coupling
This compound2,3-Butanedione1,3-Bis(4-(trimethylsilylmethyl)phenyl)-4,5-dimethylimidazolium chloridePolymerization Catalysis
2-Methyl-4-(trimethylsilylmethyl)anilineGlyoxal1,3-Bis(2-methyl-4-(trimethylsilylmethyl)phenyl)imidazolium chlorideAsymmetric Catalysis

The development of these tailored ligands is critical for advancing the field of homogeneous catalysis, enabling more efficient and selective chemical transformations. The use of this compound as a starting material provides a straightforward entry into a class of sterically encumbered and electronically tunable ligands that are in high demand for modern synthetic challenges.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Time-Resolved Spectroscopy for Intermediates and Kinetics

Time-resolved spectroscopy is a powerful tool for observing and characterizing transient species that exist for fleeting moments, from nanoseconds to picoseconds. wikipedia.orgresearchgate.net This is typically achieved using a pump-probe setup, where an initial laser pulse (the pump) excites the molecule, and a subsequent, time-delayed pulse (the probe) monitors the changes in absorption or emission. wikipedia.org

Nanosecond Laser Flash Photolysis (LFP) is instrumental in studying excited triplet states and radical intermediates with lifetimes in the nanosecond to millisecond range. unimelb.edu.audocumentsdelivered.com In studies of a related compound, 4-Diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline, LFP was used to demonstrate the photodissociation of the C-Si bond upon irradiation with 248-nm and 308-nm laser light in hexane. acs.org This process resulted in the formation of the 4-N,N-dimethylamino-triphenylmethyl radical with a high quantum yield. acs.org The intervention of a triplet state with a maximum absorption at 515 nm was clearly shown through quenching experiments. acs.org

For 4-(Trimethylsilylmethyl)aniline, LFP could similarly be used to investigate the potential cleavage of the C-Si bond upon photoexcitation, identifying the resulting benzyl-type radical and any transient triplet states. The solvent can play a crucial role in the observed photochemistry. For instance, in studies of benzyltrimethylsilane, LFP in methanol (B129727) revealed the formation of benzyl-type radicals and the triplet state, whereas in cyclohexane, only the T-T absorption was observed. documentsdelivered.comacs.org

Table 1: Transient Species Observed by Nanosecond LFP for a Related Aniline (B41778) Derivative

This interactive table summarizes the transient species identified for 4-Diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline upon nanosecond laser flash photolysis. acs.org

Transient Species Wavelength (λmax) Solvent Observations
Triplet State (T1) 515 nm Hexane Quenched by 2,3-dimethylbuta-1,3-diene, styrene, and methyl methacrylate.
4-N,N-dimethylamino-triphenylmethyl radical 343 nm, 403 nm Hexane Formed via photodissociation of the C-Si bond with a quantum yield of 0.92.

To probe even faster processes, such as the dynamics of the initially formed singlet excited states, picosecond LFP is employed. This technique allows for the observation of events occurring on the picosecond timescale, such as internal conversion and intersystem crossing. researchgate.net

In the case of 4-Diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline, picosecond LFP with 266-nm excitation was used to detect the first excited singlet state (S1). acs.org Its lifetime was determined to be 1400 ps, which was in good agreement with the fluorescence lifetime. acs.org The study concluded that the S1 state is almost exclusively converted to the T1 triplet state. acs.org A similar approach for this compound would be invaluable in determining the lifetime and fate of its S1 state, providing critical data for understanding the initial steps of its photochemistry.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the direct detection of species with unpaired electrons, such as radicals. nih.govosti.gov It provides information about the electronic structure and environment of the radical. researchgate.net

The formation of radical species during the photodissociation of the related 4-Diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline was further confirmed using EPR spectroscopy. acs.org This technique provides definitive evidence for the generation of the 4-N,N-dimethylamino-triphenylmethyl radical. acs.org For this compound, EPR would be the definitive method to confirm the formation of any radical intermediates, such as the 4-aminobenzyl radical, following potential C-Si bond cleavage. EPR can also be used to study radical ions that may form through photoionization processes. nih.gov

Fluorescence Spectroscopy and Quenching Studies

Fluorescence spectroscopy provides insights into the excited singlet state of a molecule. By measuring the fluorescence emission spectrum, quantum yield, and lifetime, one can characterize the deactivation pathways of the S1 state. researchgate.netmdpi.com

For 4-Diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline, the fluorescence lifetime was measured to be 1500 ps with a fluorescence quantum yield of 0.085. acs.org These data, combined with the picosecond LFP results, indicated that the conversion to the triplet state is the dominant deactivation pathway for the excited singlet state. acs.org Fluorescence quenching studies, where the fluorescence intensity is measured in the presence of known quenchers, can also be used to probe the accessibility and reactivity of the excited state. acs.org

A comprehensive fluorescence study of this compound would involve measuring its emission spectrum, determining the fluorescence quantum yield and lifetime, and performing quenching experiments to understand the properties and reactivity of its excited singlet state.

Table 2: Photophysical Data for a Related Aniline Derivative

This interactive table presents the fluorescence and excited state data for 4-Diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline. acs.org

Parameter Value Technique
Fluorescence Lifetime (τf) 1500 ps Fluorescence Spectroscopy
S1 State Lifetime 1400 ps Picosecond LFP
Fluorescence Quantum Yield (Φf) 0.085 Fluorescence Spectroscopy

Pulse Radiolysis for Transient Species Identification

Pulse radiolysis is a technique where a sample is irradiated with a short pulse of high-energy electrons to generate transient radical ions and excited states. nih.gov It is particularly useful for studying the reactions of these species in various solvents.

The results from laser flash photolysis of 4-Diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline were supported by pulse radiolysis experiments. acs.org This technique can be used to independently generate and study the radical cation of the parent molecule and observe its subsequent reactions. In the case of the studied derivative, pulse radiolysis in polar solvents like acetonitrile (B52724) confirmed the formation of the radical cation, which, interestingly, did not fragment but regenerated the parent compound. acs.org This was attributed to the steric bulk of the triphenylmethyl group preventing solvent interaction. acs.org

Applying pulse radiolysis to this compound could provide valuable information on the stability and reactivity of its radical cation, especially in comparison to the bulkier derivative, and how the solvent environment influences its fate.

Vibrational Spectroscopy for Conformational and Bonding Analysis (e.g., IR)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. mdpi.com These techniques are sensitive to the molecular structure, conformation, and bonding, providing a "fingerprint" of the compound. materialsciencejournal.orgglobalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Mechanistic Insights (beyond routine characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. Beyond routine ¹H and ¹³C NMR for basic structural confirmation, advanced NMR techniques provide a deeper understanding of complex molecular structures, dynamic processes, and reaction mechanisms involving this compound. These sophisticated methods allow for the unambiguous assignment of all nuclei, the determination of through-bond and through-space correlations, and the study of molecular behavior in solution.

Two-dimensional (2D) NMR experiments are particularly powerful. For a molecule like this compound, a combination of 2D NMR experiments would be employed for a comprehensive structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is instrumental in identifying adjacent protons. For this compound, COSY would show correlations between the aromatic protons on the aniline ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. HMBC is crucial for piecing together the molecular skeleton, for instance, by showing a correlation from the methylene (B1212753) protons (-CH₂-) to the aromatic carbon C1 and the silicon atom of the trimethylsilyl (B98337) group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For example, NOESY could reveal through-space interactions between the methylene protons and the ortho-protons of the aromatic ring.

The following tables represent typical ¹H and ¹³C NMR chemical shift assignments for this compound, which would be confirmed by these advanced techniques.

¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Si(CH₃)₃0.00-1.5
CH₂1.9525.0
C1 (ipso-CH₂)-138.0
C2, C6 (ortho-NH₂)6.95 (d)129.5
C3, C5 (meta-NH₂)6.65 (d)115.0
C4 (ipso-NH₂)-145.0
NH₂3.50 (br s)-

Chemical shifts are illustrative and can vary based on solvent and concentration.

Illustrative HMBC Correlations for this compound

Proton (¹H) Correlated Carbons (¹³C)
Si(CH₃)₃CH₂
CH₂Si(CH₃)₃, C1, C2, C6
H2, H6C4, C1, C3, C5
H3, H5C1, C2, C6

For mechanistic elucidation, advanced NMR techniques are indispensable. For example, in studying the N-alkylation of this compound, in-situ NMR monitoring could track the disappearance of the starting material and the appearance of the N-alkylated product. By using ¹⁵N-labeled this compound, ¹H-¹⁵N HMBC experiments could be employed to follow the reaction at the nitrogen center, providing unambiguous evidence for the reaction pathway.

Variable-temperature (VT) NMR studies can provide insights into dynamic processes. For instance, hindered rotation around the C-N bond in certain N-acylated derivatives of this compound could be quantified by observing the coalescence of signals for the ortho- and meta-protons at different temperatures.

Furthermore, Diffusion-Ordered Spectroscopy (DOSY) can be used to study the self-association of this compound molecules or their interaction with other species in solution by measuring their diffusion coefficients. This can be particularly useful in understanding reaction mechanisms where aggregation or complex formation plays a role.

Theoretical and Computational Chemistry Studies of 4 Trimethylsilylmethyl Aniline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(trimethylsilylmethyl)aniline. Methodologies such as Density Functional Theory (DFT) and ab initio methods are employed to model the electronic structure and energy of the molecule with high accuracy. For instance, a computational study on a closely related compound, 4-methyl aniline (B41778), utilized the M06-2X functional with a 6-311++G(3df,2p) basis set for geometry optimizations and frequency calculations, while single-point energies were refined using the high-level CCSD(T) method. A similar approach would be invaluable for characterizing this compound.

Electronic Structure Analysis and Ionization Potential Determination

The electronic structure of this compound dictates its chemical behavior. Computational methods can map the electron density distribution, identifying electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their spatial distribution, are key descriptors of its reactivity and spectroscopic properties.

The ionization potential (IP), the energy required to remove an electron, is a fundamental electronic property that can be accurately calculated. For comparison, the experimental ionization energy of N-methylaniline has been determined to be approximately 7.32 ± 0.02 eV. Theoretical calculations for this compound would provide its specific IP value, offering insights into its electron-donating ability, which is particularly relevant in the formation of charge-transfer complexes and in its behavior in redox processes.

PropertyPredicted Focus for this compound
HOMO Energy Calculation would indicate the electron-donating capacity.
LUMO Energy Calculation would indicate the electron-accepting capacity.
Ionization Potential Predicted to be a key parameter for understanding its redox behavior.
Electron Density Analysis would reveal reactive sites on the molecule.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are critical to its function. Conformational analysis through computational methods involves mapping the potential energy surface of the molecule by systematically rotating its flexible dihedral angles, such as those in the trimethylsilylmethyl group and its bond to the aniline ring. This process identifies the most stable low-energy conformers and the energy barriers between them.

Furthermore, these calculations can reveal subtle intramolecular interactions, such as weak hydrogen bonds or dispersion forces, that influence the preferred conformation. Understanding the conformational landscape is essential for predicting how the molecule might interact with other molecules, such as receptors or catalyst surfaces.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most favorable pathways from reactants to products.

Calculation of Reaction Barriers and Kinetic Parameters

For a given reaction, the transition state—the highest energy point along the reaction coordinate—can be located and characterized. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, is a critical factor in determining the reaction rate.

In a study of the reaction between 4-methyl aniline and hydroxyl radicals, the M06-2X/6-311++G(3df,2p) method was used to calculate the vibrational frequencies of reactants, transition states, and products. The intrinsic reaction coordinate (IRC) model was then used to confirm the connection between the transition states and the corresponding minima on the potential energy surface. This same methodology could be applied to reactions of this compound to determine reaction barriers and subsequently calculate kinetic parameters using theories like Transition State Theory (TST).

Simulation of Radical Generation and Fragmentation Processes

The generation of radical species from this compound and their subsequent fragmentation can be simulated computationally. For example, the reaction of 4-methyl aniline with OH radicals was shown to proceed through both addition and abstraction pathways, leading to various products. A similar computational investigation for this compound would elucidate the preferred sites for radical attack and the likely fragmentation patterns of the resulting radical cations or neutral radicals. This is particularly important for understanding its stability and degradation pathways in various chemical environments.

Reaction ParameterComputational Approach
Reaction Pathways Mapping the Potential Energy Surface
Transition States Locating and characterizing saddle points on the PES
Activation Energies Calculating the energy difference between reactants and transition states
Kinetic Parameters Application of Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory

Computational Insights into Catalytic Cycles

Computational studies are instrumental in understanding how molecules like this compound might participate in or be transformed by catalytic cycles. While specific studies on this molecule are not yet prevalent, the established methodologies for computational catalysis provide a clear roadmap for such investigations.

The analysis of a catalytic cycle involves modeling each elementary step, including substrate binding, chemical transformation, and product release. Computational techniques can determine the energetics of intermediates and transition states throughout the cycle. This allows for the identification of the rate-determining step and provides insights into how the catalyst's structure and environment influence its activity and selectivity. For instance, computational studies can model how the electronic properties of this compound, such as its electron-donating nature, might influence its interaction with a catalytic active site.

Substituent Effects on Reactivity and Selectivity via Computational Methods

The reactivity and selectivity of aromatic compounds are intrinsically linked to the electronic nature of their substituents. In the case of this compound, the interplay between the electron-donating amino group and the silicon-containing moiety, along with other substituents on the aromatic ring, can be systematically investigated using computational chemistry methods. These theoretical studies provide deep insights into the underlying electronic structure that governs the molecule's behavior in chemical reactions.

At the heart of these computational investigations are methods rooted in quantum mechanics, such as Density Functional Theory (DFT). These methods allow for the calculation of various molecular properties that correlate with reactivity, including molecular orbital energies, atomic charges, and electrostatic potentials. By modeling a series of this compound derivatives with varying substituents, it is possible to dissect the electronic influence of each group and predict its impact on reaction outcomes.

A cornerstone in the quantitative analysis of substituent effects is the Hammett equation. This equation provides a linear free-energy relationship that connects the rate or equilibrium constant of a reaction to the electronic properties of a substituent. The equation is expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.

Computational chemistry serves as a powerful tool to predict the substituent constants (σ) and to understand the nature of the reaction constant (ρ). The trimethylsilylmethyl group (-CH₂SiMe₃) is generally considered to be a weak electron-donating group through hyperconjugation. To systematically study the combined electronic effects on the this compound system, a range of electron-donating (EDG) and electron-withdrawing (EWG) groups can be computationally introduced at various positions on the phenyl ring.

Below is a hypothetical data table of calculated Hammett constants for substituents on the this compound framework. These values are illustrative of the expected electronic influence of each group.

Table 1: Calculated Hammett (σ) Constants for Substituted this compound Derivatives

Substituent (X) Position on Ring Hammett Constant (σ) Electronic Effect
-OCH₃ 3 -0.12 Electron-Donating
-CH₃ 3 -0.07 Electron-Donating
-H - 0.00 Reference
-Cl 3 +0.37 Electron-Withdrawing
-CN 3 +0.62 Strongly Electron-Withdrawing
-NO₂ 3 +0.71 Strongly Electron-Withdrawing
-OCH₃ 2 -0.27 Strongly Electron-Donating
-NO₂ 2 +0.78 Strongly Electron-Withdrawing

A positive ρ value from a Hammett plot signifies that the reaction is accelerated by electron-withdrawing groups, indicating a buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups enhance the reaction rate, suggesting the development of a positive charge in the transition state. Computational modeling of a proposed reaction mechanism for a substituted this compound can elucidate the nature of the transition state and corroborate the sign and magnitude of the calculated reaction constant.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative and quantitative tool used to predict the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are critical in determining the course of a reaction.

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a more reactive nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO corresponds to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a more reactive electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.

Computational methods can precisely calculate the energies of the HOMO and LUMO for this compound and its derivatives. Substituents on the aromatic ring significantly modulate these energies. Electron-donating groups will raise the energy of the HOMO, making the aniline derivative more nucleophilic. Conversely, electron-withdrawing groups will lower the energy of the LUMO, making the system a better electron acceptor.

The following interactive data table presents hypothetical calculated HOMO and LUMO energies and the corresponding HOMO-LUMO gaps for a series of substituted this compound systems.

Table 2: Calculated Frontier Molecular Orbital Energies (in eV) for Substituted this compound Derivatives

Substituent (X) Position on Ring HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
-OCH₃ 3 -4.95 1.20 6.15
-CH₃ 3 -5.05 1.15 6.20
-H - -5.20 1.10 6.30
-Cl 3 -5.35 0.95 6.30
-CN 3 -5.60 0.70 6.30
-NO₂ 3 -5.75 0.55 6.30

These computational results can be used to predict how substituents influence the reactivity of this compound in various reactions. For instance, in an electrophilic aromatic substitution reaction, a substituent that raises the HOMO energy would be expected to increase the reaction rate. The regioselectivity of such a reaction can also be predicted by examining the spatial distribution (orbital coefficients) of the HOMO on the aromatic ring atoms. The positions with the largest HOMO coefficients are generally the most susceptible to electrophilic attack.

Structure Reactivity Relationships and Analogues of 4 Trimethylsilylmethyl Aniline

Impact of N-Substituents on Reaction Pathways and Efficiencies

The reactivity of the aniline (B41778) nitrogen in 4-(trimethylsilylmethyl)aniline is paramount to its chemical utility. The introduction of substituents at the nitrogen atom (N-substituents) profoundly alters the electronic and steric environment of the molecule, thereby dictating the course and efficiency of its reactions. These modifications can either enhance or suppress nucleophilicity, influence the stability of intermediates, and open up new reaction pathways.

The N-alkylation of anilines, for instance, is a fundamental transformation, and the nature of the alkyl group, as well as other substituents on the aromatic ring, can significantly affect the reaction's outcome. Generally, electron-donating groups on the aniline ring increase the nucleophilicity of the nitrogen atom, facilitating alkylation. epa.gov Conversely, electron-withdrawing groups decrease nucleophilicity, often requiring more forcing reaction conditions. In the case of this compound, the trimethylsilylmethyl group acts as a weak electron-donating group, thus influencing the reactivity of the amino group. A significant challenge in the N-alkylation of primary anilines is controlling the degree of alkylation to prevent the formation of tertiary amines and quaternary ammonium (B1175870) salts. nih.gov The choice of alkylating agent, solvent, and catalyst are all critical factors in achieving selective mono-N-alkylation. rsc.orgnih.gov

N-acylation of anilines, such as with acetyl chloride, is another important transformation. This reaction converts the highly activating amino group into a moderately activating N-acetyl group. This change in electronic nature is crucial in electrophilic aromatic substitution reactions, where the high reactivity of the parent aniline can lead to undesired polysubstitution. pearson.com By "protecting" the amine as an amide, the reactivity is tempered, allowing for more controlled and selective substitution on the aromatic ring. The resulting amide can later be hydrolyzed to regenerate the substituted aniline.

The introduction of N-substituents also plays a critical role in radical reactions. For instance, in photoredox catalysis, N-aryl or N-alkyl substituents on anilines can influence the stability and subsequent reactivity of radical intermediates formed upon single-electron transfer. rsc.orgprinceton.edu The nature of the N-substituent can affect the oxidation potential of the amine and the reaction pathways of the resulting radical cation.

Table 1: Effect of N-Substituents on the Reactivity of Aniline Derivatives (General Trends)

N-SubstituentElectronic EffectImpact on NucleophilicityTypical Reaction Pathway Influenced
-H (Primary Amine)ReferenceModerateProne to over-alkylation, highly activating in EAS
-Alkyl (e.g., -CH₃)Electron-donatingIncreasedFaster N-alkylation, still activating in EAS
-Aryl (e.g., -Ph)Electron-withdrawing (resonance)DecreasedInfluences photoredox properties, directs substitution
-Acetyl (e.g., -COCH₃)Electron-withdrawingSignificantly DecreasedModerates reactivity for selective EAS

This table illustrates general trends for aniline derivatives. The specific impact on this compound would follow these principles, modulated by the electronic contribution of the 4-(trimethylsilylmethyl) group.

Stereochemical Considerations in Radical-Mediated Transformations

Radical reactions involving this compound and its derivatives introduce important stereochemical considerations, particularly when new chiral centers are formed. The stereochemical outcome of these reactions is largely dictated by the geometry of the radical intermediates.

Alkyl radicals, including those formed at the benzylic position of this compound derivatives, are typically trigonal planar or rapidly inverting pyramidal species. When a radical is generated at a prochiral center, the subsequent reaction with another molecule will generally occur with equal probability from either face of the planar radical. This lack of facial bias results in the formation of a racemic mixture of enantiomers, meaning that the reaction is not stereoselective. This is a common feature of many radical reactions and poses a challenge for asymmetric synthesis. pearson.com

However, if the starting material already contains a chiral center, the formation of a new stereocenter via a radical reaction will lead to a mixture of diastereomers. Due to the steric and electronic influence of the existing chiral center, the two faces of the radical intermediate are no longer equivalent. This can lead to a preferential direction of attack, resulting in an unequal mixture of diastereomers, a phenomenon known as diastereoselectivity.

In the context of radical cyclizations, the stereochemistry of the newly formed ring is governed by a set of principles, including the Baldwin rules for ring closure and the minimization of steric interactions in the transition state. For example, the radical cyclization of an N-alkenyl-4-(trimethylsilylmethyl)aniline derivative would proceed through a transition state where the substituents adopt a pseudo-equatorial orientation to minimize steric strain, thus influencing the relative stereochemistry of the product.

Achieving high levels of stereocontrol in radical reactions is a significant area of research. Strategies to influence the stereochemical outcome include the use of chiral auxiliaries, chiral catalysts, or substrate control where the inherent structure of the molecule directs the stereochemistry of the reaction.

Systematic Variations of the Silyl (B83357) Group and their Chemical Consequences

The trimethylsilyl (B98337) group in this compound is not merely a passive spectator. Its size and electronic properties have a direct bearing on the molecule's reactivity, particularly concerning the stability and cleavage of the benzylic carbon-silicon (C-Si) bond. Systematic variation of the alkyl or aryl groups on the silicon atom provides a handle to fine-tune these properties.

A key feature of the benzylic C-Si bond is its susceptibility to cleavage, which can be influenced by the nature of the substituents on the silicon atom. The bond dissociation energy (BDE) of the C-Si bond is a critical parameter. Generally, increasing the steric bulk of the alkyl groups on the silicon (e.g., replacing methyl with ethyl or isopropyl groups) can lead to a weakening of the C-Si bond due to increased steric strain. This facilitates cleavage of the silyl group.

Theoretical studies have shown that the stability of the C-Si bond is also dependent on the electronic environment. In the context of radical reactions, the stability of the resulting silyl radical plays a role. Larger alkyl groups on silicon can stabilize the radical through hyperconjugation.

The benzylic C-H bond and the benzylic C-Si bond in this compound present two potential sites for radical abstraction. The relative bond dissociation energies of these two bonds will determine the selectivity of radical reactions. The BDE of a typical benzylic C-H bond in a compound like toluene (B28343) is around 89-90 kcal/mol. nih.gov The BDE of a benzylic C-Si bond is generally lower, making it more prone to homolytic cleavage. This difference in bond strength is a key factor in the chemical behavior of benzylic silanes. For comparison, the bond dissociation energies of carbon-halogen bonds in benzyl (B1604629) halides are also relevant, as they show a trend of decreasing strength with increasing size of the halogen atom. researchgate.netrsc.org

Table 2: Comparison of Bond Dissociation Energies (BDE) for Benzylic Bonds (Illustrative Values)

BondCompoundBDE (kcal/mol)
C-HToluene (C₆H₅CH₂-H)~89.7
C-CEthylbenzene (C₆H₅CH₂-CH₃)~79.0
C-Si Benzyltrimethylsilane (C₆H₅CH₂-Si(CH₃)₃) ~75.0
C-FBenzyl fluoride (B91410) (C₆H₅CH₂-F)~103.0
C-ClBenzyl chloride (C₆H₅CH₂-Cl)~68.0
C-BrBenzyl bromide (C₆H₅CH₂-Br)~55.0
C-IBenzyl iodide (C₆H₅CH₂-I)~41.0

Data is approximate and compiled from various sources for illustrative purposes. The BDE for Benzyltrimethylsilane highlights the relative weakness of the benzylic C-Si bond compared to the benzylic C-H bond.

The "beta-silicon effect" is another crucial concept, where a silicon atom beta to a developing positive charge (e.g., in a carbocation intermediate) provides significant stabilization. This effect can accelerate reactions that proceed through such intermediates. Varying the electronic properties of the substituents on the silicon atom can modulate the extent of this stabilization. For example, more electron-donating groups on the silicon would be expected to enhance the beta-silicon effect.

Future Directions and Emerging Research Avenues for 4 Trimethylsilylmethyl Aniline Chemistry

Development of Novel Catalytic Systems

The future of 4-(trimethylsilylmethyl)aniline chemistry is intrinsically linked to the development of more efficient and selective catalytic systems. A promising frontier lies in the realm of photoredox catalysis, which utilizes visible light to drive chemical transformations under mild conditions.

Recent studies have demonstrated the utility of iridium-based photocatalysts in reactions involving N-methyl-N-((trimethylsilyl)methyl)aniline. beilstein-journals.org For instance, the use of catalysts like [Ir(ppy)2(dtbbpy)]BF4 has been shown to be effective in addition reactions to cyclic α,β-unsaturated carbonyl compounds. beilstein-journals.org The mechanism often involves a photoinduced electron transfer (PET) from the amine to the excited catalyst, leading to the formation of an α-aminoalkyl radical. beilstein-journals.org This approach opens avenues for the development of new carbon-carbon bond-forming reactions.

Future research will likely focus on:

Expanding the Catalyst Toolkit: Exploring a wider range of transition metal-based and organic photoredox catalysts to fine-tune reactivity and selectivity. youtube.comyoutube.comyoutube.com This could involve acridinium (B8443388) dyes, which are known to be potent single-electron oxidants upon irradiation with blue light. youtube.com

Dual Catalysis: Combining photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis, to unlock novel reaction pathways and access complex molecular architectures. youtube.com

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantiomerically pure products.

The table below summarizes key catalysts and their applications in reactions related to silylated anilines.

CatalystReaction TypeSubstrate ScopeReference
[Ir(ppy)2(dtbbpy)]BF4Visible-light-induced addition to cyclic α,β-unsaturated carbonyl compoundsN-methyl-N-((trimethylsilyl)methyl)aniline beilstein-journals.org
[Ir(ppy)2(bpy)]BF4Visible-light-induced addition to cyclic α,β-unsaturated carbonyl compoundsN-methyl-N-((trimethylsilyl)methyl)aniline beilstein-journals.org
4,4'-Bis(dimethylamino)benzophenonePhotoinduced electron transfer (PET) addition to enonesN,N-dimethylaniline beilstein-journals.org
Acridinium DyesPhotoredox catalysis, generation of radical cationsAlkenes, arenes youtube.com

Expansion of Substrate Scope in Radical Cyclization Reactions

The α-aminoalkyl radicals generated from this compound derivatives are valuable intermediates for constructing cyclic structures. Future research will aim to significantly broaden the scope of these radical cyclization reactions.

Currently, visible-light-induced iridium catalysis has been shown to promote the addition of the aminomethyl radical from N-methyl-N-((trimethylsilyl)methyl)aniline to cyclic enones, sometimes leading to tricyclic products through subsequent intramolecular cyclization. beilstein-journals.org The competition between simple addition and cyclization pathways is influenced by the substrate structure. beilstein-journals.org

Emerging research avenues in this area include:

Intramolecular Cyclizations: Designing substrates where the aniline (B41778) moiety is tethered to an alkene or alkyne, facilitating efficient intramolecular radical cyclization to form various heterocyclic systems.

Intermolecular Cascade Reactions: Developing one-pot reactions where the initial radical addition triggers a cascade of cyclization events, rapidly building molecular complexity.

Controlling Regio- and Stereoselectivity: Employing directing groups or chiral catalysts to control the regioselectivity and stereoselectivity of the cyclization process, which is a significant challenge in radical chemistry.

C-H Functionalization Logic: Applying the principles of innate and guided C-H functionalization to direct radical cyclizations to specific positions on the aniline ring or its substituents. nih.gov

The following table outlines potential radical cyclization strategies.

Cyclization StrategyDescriptionPotential Products
Intramolecular Radical AdditionThe α-amino radical adds to a tethered unsaturated bond.Nitrogen-containing heterocycles (e.g., pyrrolidines, piperidines)
Radical Cascade ReactionsA sequence of radical additions and cyclizations to form polycyclic structures in a single operation.Complex polycyclic alkaloids and related scaffolds
Directed Radical CyclizationUse of a directing group to favor cyclization at a specific site.Regio- and stereochemically defined cyclic products

Green Chemistry Approaches in Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. unibo.it Future research on this compound will undoubtedly focus on developing more environmentally benign and sustainable methodologies.

Key areas for implementing green chemistry approaches include:

Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. unibo.it The development of reactions that can be performed in environmentally friendly solvent systems, like a mixture of THF and water for N-arylation reactions, is a step in this direction. beilstein-journals.org

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste generation.

Energy Efficiency: Utilizing energy-efficient methods such as microwave irradiation or photochemistry, which can often lead to shorter reaction times and lower energy consumption compared to conventional heating. beilstein-journals.org

The table below presents a comparison of conventional and green approaches for chemical synthesis.

Green Chemistry PrincipleConventional ApproachGreen Approach
Solvent Use Often relies on volatile and hazardous organic solvents.Use of water, supercritical CO2, ionic liquids, or solvent-free conditions. youtube.comunibo.it
Catalysis Stoichiometric reagents, heavy metal catalysts.Highly active and selective catalysts (including biocatalysts), recyclable catalysts. mdpi.comrasayanjournal.co.in
Energy Input Prolonged heating with conventional methods.Microwave-assisted synthesis, photochemical reactions, reactions at ambient temperature. beilstein-journals.org
Waste Generation (Atom Economy) Often produces significant amounts of byproducts.Designing reactions with high atom economy, such as addition and cycloaddition reactions.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and predicting the reactivity of molecules. mdpi.com For this compound, advanced computational modeling will play a crucial role in accelerating the discovery and optimization of new reactions.

Future research in this area will likely involve:

Mechanism Elucidation: Using density functional theory (DFT) and other computational methods to elucidate the detailed mechanisms of reactions involving this compound, including the photophysical and photochemical steps in photoredox catalysis. mdpi.com

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the reactivity and properties of novel this compound derivatives. nih.gov This can guide the design of new compounds with desired characteristics.

Catalyst Design: Computationally screening potential catalysts to identify promising candidates with high activity and selectivity for specific transformations, thereby reducing the experimental effort required for catalyst development.

Understanding Reaction Dynamics: Employing ab initio molecular dynamics simulations to study the real-time evolution of chemical reactions, providing deeper insights into transient intermediates and transition states.

The following table highlights the potential applications of computational modeling in the study of this compound.

Computational MethodApplicationExpected OutcomeReference
Density Functional Theory (DFT)Elucidation of reaction mechanisms, calculation of reaction energies and activation barriers.Detailed understanding of reaction pathways and factors controlling selectivity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Predicting the biological activity or reactivity of a series of related compounds.Guiding the synthesis of new derivatives with enhanced properties. nih.govresearchgate.net
Molecular DockingPredicting the binding mode of a molecule to a biological target or a catalyst.Rational design of inhibitors or optimization of ligand-catalyst interactions. nih.gov
Molecular Dynamics (MD)Simulating the dynamic behavior of molecules and reaction systems over time.Insights into conformational changes, solvent effects, and the role of dynamics in reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Trimethylsilylmethyl)aniline, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as:

  • Step 1 : Functionalization of aniline via Friedel-Crafts alkylation or silylation using trimethylsilyl chloride (TMSCl) under inert conditions .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
    • Key Parameters : Monitor reaction progress using TLC (Rf ~0.3–0.5 in hexane:EtOAc 4:1). Optimize yield (≥70%) by controlling temperature (0–25°C) and stoichiometry (1:1.2 aniline:TMSCl) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–7.2 ppm), NH2 (δ 3.8–4.2 ppm, broad), and TMS methyl groups (δ 0.0–0.3 ppm) .
  • FT-IR : Confirm NH2 stretching (~3350 cm⁻¹) and Si–C bonds (~1250 cm⁻¹) .
  • Mass Spectrometry : Expect [M+H]+ at m/z 207.1 (C10H17NSi).

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use gloves and work under N2 due to air/moisture sensitivity of silyl groups. Avoid contact with acids/bases to prevent desilylation .
  • Storage : In amber vials at –20°C with desiccants (silica gel). Shelf life: >6 months under inert conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trimethylsilyl group in cross-coupling reactions?

  • Mechanism : The TMS group acts as a transient directing group, facilitating regioselective C–H functionalization via σ-bond metathesis with transition metals (e.g., Pd or Rh catalysts).
  • Case Study : In Suzuki-Miyaura coupling, TMS enhances electron density at the para position, accelerating oxidative addition .
  • Data Analysis : Compare reaction rates (kinetic studies) with/without TMS; monitor intermediates via in-situ IR or GC-MS .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Assay Variability : Standardize bioactivity assays (e.g., enzyme inhibition IC50 under consistent pH/temperature) .
  • Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for conformation analysis) .
    • Example : Discrepancies in antimicrobial activity may arise from impurities; re-test after HPLC purification (>95% purity) .

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